
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide, also known as 4-HQN, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. Additionally, N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been shown to reduce the replication of certain viruses.
実験室実験の利点と制限
One advantage of using N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. Additionally, N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been shown to have multiple therapeutic applications, making it a versatile compound for research. However, one limitation of using N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new therapeutic applications. Additionally, further research is needed to optimize the synthesis of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide and to develop more efficient methods for its production. Furthermore, research is needed to evaluate the safety and efficacy of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide in clinical trials, which may lead to its development as a new drug.
合成法
The synthesis of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide can be achieved through several methods, including the reaction of 4-hydroxy-1-naphthylamine with 8-hydroxyquinoline-5-sulfonic acid, or the reaction of 4-chloro-1-naphthol with 8-aminoquinoline-5-sulfonic acid. These methods have been optimized to yield high purity and yield of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide.
科学的研究の応用
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been extensively researched for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
特性
分子式 |
C19H14N2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-(4-hydroxynaphthalen-1-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O3S/c22-17-11-10-16(14-7-1-2-8-15(14)17)21-25(23,24)18-9-3-5-13-6-4-12-20-19(13)18/h1-12,21-22H |
InChIキー |
VOLVNBIKBMKQKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



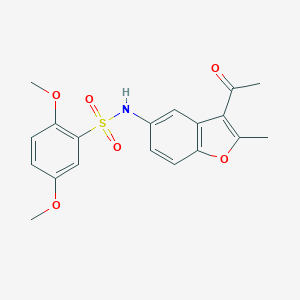

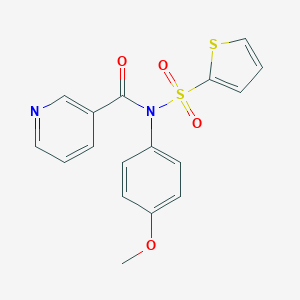
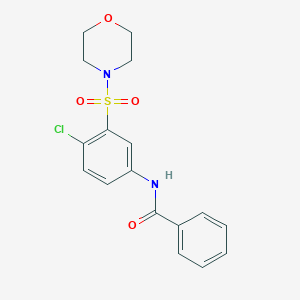
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
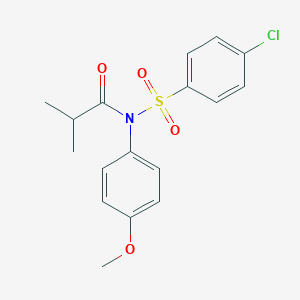
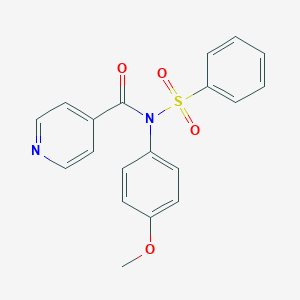

![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
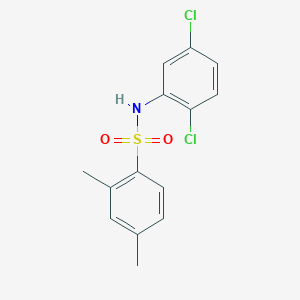
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)